1-Ethenyl-3,5,5-trimethylcyclohex-1-ene
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Overview
Description
1-Ethenyl-3,5,5-trimethylcyclohex-1-ene is an organic compound with the molecular formula C11H18 It is a derivative of cyclohexene, characterized by the presence of an ethenyl group and three methyl groups attached to the cyclohexene ring
Preparation Methods
The synthesis of 1-Ethenyl-3,5,5-trimethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. For instance, the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with vinyl magnesium bromide under controlled conditions can yield this compound . Industrial production methods often involve catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethenyl-3,5,5-trimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the ethenyl group to an ethyl group.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, resulting in dibromo derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and halogens like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethenyl-3,5,5-trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3,5,5-trimethylcyclohex-1-ene involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the cyclohexene ring can undergo nucleophilic substitution. These interactions are facilitated by the compound’s electronic structure, which allows it to act as both an electrophile and a nucleophile under different conditions .
Comparison with Similar Compounds
1-Ethenyl-3,5,5-trimethylcyclohex-1-ene can be compared with similar compounds such as:
3,5,5-Trimethylcyclohex-2-en-1-one: This compound lacks the ethenyl group, making it less reactive in certain addition reactions.
1,3,3-Trimethylcyclohexene: This compound has a different substitution pattern, affecting its chemical reactivity and applications.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: This compound has additional functional groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of an ethenyl group and a highly substituted cyclohexene ring, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
62008-31-5 |
---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1-ethenyl-3,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C11H18/c1-5-10-6-9(2)7-11(3,4)8-10/h5-6,9H,1,7-8H2,2-4H3 |
InChI Key |
XOFALSFGNJEGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=C1)C=C)(C)C |
Origin of Product |
United States |
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